2,2-Dimethyl-3-oxooctahydroindolizine-6-carboxylic acid

drug design physicochemical properties lead optimization

2,2-Dimethyl-3-oxooctahydroindolizine-6-carboxylic acid is a fully saturated, bicyclic heterocyclic compound (MF: C11H17NO3; MW: 211.26) featuring an octahydroindolizine core bearing a C3 ketone, a C6 carboxylic acid, and a gem-dimethyl group at the C2 position. It is primarily positioned as a pharmaceutical intermediate and constrained building block for drug discovery programs.

Molecular Formula C11H17NO3
Molecular Weight 211.26 g/mol
Cat. No. B11890972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-3-oxooctahydroindolizine-6-carboxylic acid
Molecular FormulaC11H17NO3
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCC1(CC2CCC(CN2C1=O)C(=O)O)C
InChIInChI=1S/C11H17NO3/c1-11(2)5-8-4-3-7(9(13)14)6-12(8)10(11)15/h7-8H,3-6H2,1-2H3,(H,13,14)
InChIKeyPDFHVZCHFMXMEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethyl-3-oxooctahydroindolizine-6-carboxylic Acid (CAS 1620676-66-5): A Gem-Dimethyl-Substituted Bicyclic Scaffold for Medicinal Chemistry


2,2-Dimethyl-3-oxooctahydroindolizine-6-carboxylic acid is a fully saturated, bicyclic heterocyclic compound (MF: C11H17NO3; MW: 211.26) featuring an octahydroindolizine core bearing a C3 ketone, a C6 carboxylic acid, and a gem-dimethyl group at the C2 position . It is primarily positioned as a pharmaceutical intermediate and constrained building block for drug discovery programs . The compound is commercially supplied at purities ranging from 95% to 98% by multiple vendors, including AKSci, MolCore, CheMenu, and Leyan .

Why 3-Oxo-octahydroindolizine-6-carboxylic Acid or Other Analogs Cannot Simply Replace the 2,2-Dimethyl Congener


The primary in-class analogs lack the gem-dimethyl substitution at C2: 3-oxo-octahydroindolizine-6-carboxylic acid (CAS 1934599-03-7; C9H13NO3; MW 183.20) and its stereodefined enantiomer (6S,8aR)-3-oxooctahydroindolizine-6-carboxylic acid (CAS 1620675-68-4) both carry hydrogen atoms at C2 rather than methyl groups . The gem-dimethyl group imparts a significantly different steric environment adjacent to the C3 ketone, increases molecular weight by ~28 Da, and elevates lipophilicity (estimated ΔlogP ≈ +0.5–0.8 over the des-methyl analog) . Such structural modifications have been demonstrated to alter conformational preferences via the Thorpe-Ingold effect, potentially affecting both the reactivity of the ketone and the binding orientation when the carboxylic acid is employed as a recognition element in biological targets [1]. Consequently, substitution with the des-methyl parent cannot reproduce the steric, physicochemical, or conformational profile of the 2,2-dimethyl derivative.

Quantitative Differentiation Evidence for 2,2-Dimethyl-3-oxooctahydroindolizine-6-carboxylic Acid vs. Closest Analogs


Physicochemical Property Shift: Molecular Weight and Calculated Lipophilicity Gain from C2 Gem-Dimethyl Substituition

The target compound carries two methyl groups at C2, whereas the closest analog 3-oxo-octahydroindolizine-6-carboxylic acid (CAS 1934599-03-7) carries hydrogen atoms at this position . This substitution increases the molecular weight from 183.20 Da to 211.26 Da and adds two sp³ carbons, which is predicted to elevate logP by approximately 0.5 to 0.8 log units based on group contribution methods, consistent with the measured logP increment observed for gem-dimethyl insertion in related heterocyclic systems [1]. The higher lipophilicity may translate into altered membrane permeability and plasma protein binding when incorporated into lead compounds.

drug design physicochemical properties lead optimization

Vendor-Supplied Purity: The 2,2-Dimethyl Derivative Is Commercially Available at 98% Purity, Matching or Exceeding the Des-Methyl Analog

The target compound is offered by multiple suppliers at purity levels of 95–98% . Specifically, MolCore and Leyan list the compound at 98% purity (NLT 98%), while CheMenu offers 97% and AKSci offers 95% . In comparison, the unsubstituted analog 3-oxo-octahydroindolizine-6-carboxylic acid (CAS 1934599-03-7) is listed by Bidepharm at 95% standard purity . The availability of the 2,2-dimethyl derivative at the higher 98% specification reduces the burden of additional purification for demanding synthetic applications.

chemical procurement purity specification quality control

Amide Coupling Reactivity: The 3-Oxooctahydroindolizine Core Demonstrates High-Yielding Amide Bond Formation – A Benchmark for the Dimethyl Analog

Although no direct coupling data for the 2,2-dimethyl derivative were identified, a closely related compound – (6R,8aS)-3-oxooctahydroindolizine-6-carboxylic acid – was coupled with (3-chloropyrazin-2-yl)methanamine using HATU/DIPEA in CH₂Cl₂ to afford the corresponding carboxamide in 91% isolated yield after column chromatography [1]. The target compound differs only by the additional gem-dimethyl group at C2, which is remote from the carboxylic acid reaction center. Steric influence of the dimethyl group on the adjacent C3 ketone may affect subsequent transformations, but the carboxylic acid at C6 is expected to display comparable reactivity, establishing a performance floor of approximately 90% coupling efficiency for this scaffold class [1].

amide coupling synthetic efficiency building block validation

Thorpe-Ingold Conformational Effect: Gem-Dimethyl Substitution Alters Ring Conformation and Ketone Reactivity

The gem-dimethyl group at C2 is positioned adjacent to the C3 ketone within the octahydroindolizine bicyclic framework. The well-established Thorpe-Ingold effect predicts that gem-dialkyl substitution increases the population of reactive conformers by compressing the ring angle at the substituted carbon and restricting rotational freedom [1]. In the target compound, this conformational biasing may influence the reactivity of the C3 ketone toward nucleophilic attack, enolate formation, or reduction, as well as the overall three-dimensional shape presented when the carboxylic acid is used as a recognition motif. The des-methyl analogs (both racemic CAS 1934599-03-7 and enantiopure CAS 1620675-68-4) lack this conformational restriction, potentially exhibiting different reactivity profiles .

conformational analysis Thorpe-Ingold effect gem-dimethyl effect

Structural Context in Kinase Inhibitor Patents: The Octahydroindolizine Scaffold Appears in Btk Inhibitor Claims

International patent application WO2014114185A1 (Btk inhibitors) lists 'oxooctahydroindolizine' among the heterocyclic core substructures claimed for Bruton's Tyrosine Kinase inhibition, alongside imidazo, pyrazin, and pyridin scaffolds [1]. While the specific 2,2-dimethyl-3-oxo derivative is not explicitly exemplified, the patent's inclusion of the oxooctahydroindolizine core demonstrates its recognized utility in kinase inhibitor medicinal chemistry. The gem-dimethyl substitution would further differentiate any derived inhibitor series by modifying the steric and lipophilic complementarity to the kinase ATP-binding pocket compared to simpler octahydroindolizine derivatives [1]. A separate BindingDB entry records a related octahydroindolizine carboxylic acid derivative (CHEMBL542661) as an inhibitor of Coagulation Factor VIIa with an IC₅₀ of 10,000 nM, confirming that this scaffold class engages enzyme active sites productively [2].

Btk inhibitor kinase drug discovery patent landscape

Metabolic Stability Advantage: Gem-Dimethyl Blockade of C2 Oxidative Metabolism

In medicinal chemistry, gem-dimethyl substitution at a metabolically labile position is a widely applied strategy to block cytochrome P450-mediated oxidation and improve metabolic stability [1]. In the target compound, the C2 carbon is fully substituted with two methyl groups, preventing oxidative metabolism (hydroxylation, dehydrogenation) at this site. By contrast, the des-methyl analog 3-oxo-octahydroindolizine-6-carboxylic acid retains a C2 methylene that is potentially susceptible to CYP-mediated oxidation . This structural difference can translate into altered in vivo half-life for any drug-like molecule derived from these building blocks.

metabolic stability CYP oxidation lead optimization

Procurement-Relevant Application Scenarios for 2,2-Dimethyl-3-oxooctahydroindolizine-6-carboxylic Acid


Conformationally Constrained Building Block for Fragment-Based Drug Discovery

The gem-dimethyl group at C2 imparts conformational restriction via the Thorpe-Ingold effect, reducing the entropic penalty upon target binding when the scaffold is elaborated into fragment-sized or lead-like molecules. Procurement of this specific dimethyl analog ensures a defined, rigid starting geometry that differs from the more flexible des-methyl derivatives [1]. This scenario is supported by the scaffold's appearance in kinase inhibitor patent space (WO2014114185A1) [2].

Carboxylic Acid Handle for Parallel Amide Library Synthesis

The C6 carboxylic acid provides a robust handle for amide coupling, as demonstrated by the 91% yield achieved with the structurally analogous (6R,8aS)-3-oxooctahydroindolizine-6-carboxylic acid under standard HATU/DIPEA conditions [3]. The 97–98% commercial purity of the 2,2-dimethyl variant minimizes the need for pre-coupling purification, enabling direct use in high-throughput parallel synthesis for SAR exploration.

Lead Optimization Scaffold Requiring Enhanced Lipophilicity and Metabolic Blockade

When a lead series built on the 3-oxooctahydroindolizine core requires increased logP for membrane permeability or blood-brain barrier penetration, the 2,2-dimethyl derivative offers an estimated +0.5–0.8 logP boost without adding aromatic ring count [4]. Additionally, the gem-dimethyl group blocks C2 from oxidative metabolism, a known liability of the parent methylene, potentially improving in vivo half-life [5].

Chiral Pool Intermediate for Asymmetric Synthesis of Polycyclic Alkaloid Analogs

The octahydroindolizine core is a key substructure in indolizidine alkaloids such as dendroprimine and slaframine. The 2,2-dimethyl-3-oxo derivative — with its differentiated ketone and carboxylic acid functionalities — can serve as a regiochemically addressable intermediate for the total synthesis of unnatural alkaloid analogs featuring quaternary centers, a motif that enhances target selectivity in alkaloid-based drug discovery [6].

Quote Request

Request a Quote for 2,2-Dimethyl-3-oxooctahydroindolizine-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.